8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one
Overview
Description
8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one, abbreviated as 8-OH-MTP, is a naturally occurring compound found in the human body. It is a purine derivative that is involved in a variety of biochemical and physiological processes in the body. 8-OH-MTP has a wide range of potential applications in the field of scientific research due to its unique properties and potential therapeutic effects.
Scientific Research Applications
Tautomerism and Molecular Interactions
The compound shows relevance in the study of tautomerism and molecular interactions, particularly in nucleic acid bases. The research emphasizes the influence of environmental interactions on tautomeric equilibria of purine and pyrimidine bases. The study by Person et al. (1989) highlights the role of infrared studies in understanding these equilibria, providing insights into the isolated bases and their interactions with the environment, thus contributing significantly to the field of molecular biology and genetics Person et al., 1989.
Purine and Pyrimidine Oxidation Reactions
Cadet et al. (2014) investigated the one-electron oxidation reactions of nucleobases in cellular DNA, emphasizing the damage induced by purine and pyrimidine radical cations. The study provides crucial insights into the molecular mechanisms of DNA damage and repair, with implications for understanding cancer and other genetic disorders Cadet et al., 2014.
Medicinal Chemistry and Anticancer Activity
Yimer and Fekadu (2015) explored the synthesis of purine/benzimidazole hybrids, evaluating their in vitro anticancer activities. This work contributes to the field of medicinal chemistry, specifically in the development and screening of potential anticancer agents Yimer & Fekadu, 2015.
Biological Activities of Hydroxyquinolines
Saadeh et al. (2020) focused on the synthesis and biological activities of 8-hydroxyquinoline derivatives, noting their antimicrobial, anticancer, and antifungal effects. This study is pertinent to the fields of pharmacology and drug development, offering a foundation for the development of therapeutic agents Saadeh et al., 2020.
properties
IUPAC Name |
8-hydroxy-6-methyl-5,6,7,8-tetrahydro-1H-pyrimido[1,2-a]purin-10-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-4-2-5(15)14-8(16)6-7(11-3-10-6)13-9(14)12-4/h3-5,15H,2H2,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJRDCQEZCPJPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C(=O)C3=C(N=CN3)N=C2N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858457 | |
Record name | 8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one | |
CAS RN |
141635-93-0 | |
Record name | 8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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